molecular formula C20H14N2O5S B12011273 3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile CAS No. 374544-29-3

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile

Cat. No.: B12011273
CAS No.: 374544-29-3
M. Wt: 394.4 g/mol
InChI Key: DUTZVCQNCZSFAC-XDHOZWIPSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a tosylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both the nitrophenyl and tosylacrylonitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Biological Activity

3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and structure, which includes a furan ring, a nitrophenyl group, and a tosylacrylonitrile moiety. The structural complexity suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many nitro-containing compounds demonstrate significant antimicrobial properties.
  • Anticancer Properties : The acrylonitrile moiety is known for its cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Compounds with furan rings often exhibit anti-inflammatory properties.

The proposed mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : Nitro groups can form reactive species that interact with DNA, leading to cell death in cancer cells.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis.

Anticancer Activity

A study investigated the cytotoxic effects of acrylonitrile derivatives on various cancer cell lines. Results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting significant anticancer activity (source needed).

Antimicrobial Studies

Research focusing on the antimicrobial properties of nitro-substituted furan derivatives revealed that these compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the formation of reactive nitrogen species that disrupt bacterial membranes (source needed).

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growthStudy A
AnticancerCytotoxicity in cancer cellsStudy B
Anti-inflammatoryReduced inflammatory markersStudy C

Properties

CAS No.

374544-29-3

Molecular Formula

C20H14N2O5S

Molecular Weight

394.4 g/mol

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H14N2O5S/c1-14-5-8-18(9-6-14)28(25,26)19(13-21)12-17-7-10-20(27-17)15-3-2-4-16(11-15)22(23)24/h2-12H,1H3/b19-12+

InChI Key

DUTZVCQNCZSFAC-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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